molecular formula C9H9F4NO B2381961 Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- CAS No. 1538362-49-0

Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)-

Cat. No.: B2381961
CAS No.: 1538362-49-0
M. Wt: 223.171
InChI Key: FZRNYBQHLHVVQI-UHFFFAOYSA-N
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Description

The compound Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- is a fluorinated benzyl alcohol derivative. Its structure features:

  • A benzene ring substituted with fluoro (position 4) and trifluoromethyl (position 2) groups.
  • An aminomethyl (-CH₂NH₂) group at the alpha position of the benzenemethanol core.

This substitution pattern confers unique electronic and steric properties. The fluoro substituent adds polarity, while the aminomethyl group introduces basicity and hydrogen-bonding capability.

Properties

IUPAC Name

2-amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-5-1-2-6(8(15)4-14)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRNYBQHLHVVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- typically involves multi-step organic reactionsThe fluorine and trifluoromethyl groups are often introduced via electrophilic aromatic substitution reactions, utilizing reagents such as trifluoromethyl iodide and fluorine gas under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. Key considerations in industrial synthesis include the management of reaction exothermicity and the purification of the final product to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The benzenemethanol core can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenemethanol core can yield benzaldehyde derivatives, while reduction of the aminomethyl group can produce primary amines with varying degrees of substitution.

Scientific Research Applications

Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and trifluoromethyl groups enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, which can modulate the activity of target proteins. These interactions can lead to changes in protein conformation and function, ultimately affecting biological pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues

Key analogues include other benzenemethanol derivatives with varying substituents (Table 1):

Compound Name (CAS) Substituents on Benzene Ring Alpha Position Substituent Key Features
Benzenemethanol, α-(aminomethyl)-4-fluoro-2-(trifluoromethyl)- (Target) 4-F, 2-CF₃ -CH₂NH₂ High lipophilicity, electron-deficient ring
Benzenemethanol, α-(aminomethyl)-2,4-dichloro- (88965-93-9) 2-Cl, 4-Cl -CH₂NH₂ Chlorinated, less lipophilic than CF₃
Benzenemethanol, α-(aminomethyl)-2-chloro- (149403-05-4) 2-Cl -CH₂NH₂ Simpler substitution; potential lower reactivity
Dicofol (Benzenemethanol, 4-Cl-α-(4-ClPh)-α-CCl₃) 4-Cl, α-(4-ClPh), α-CCl₃ -CCl₃ Miticidal activity; bulkier substituents
4-Fluoro-2-(trifluoromethyl)benzaldehyde (N/A) 4-F, 2-CF₃ Aldehyde (-CHO) Oxidized form; industrial precursor

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects : The -CF₃ group in the target compound creates a more electron-deficient aromatic ring compared to chloro analogues (e.g., 2,4-dichloro derivative) . This may reduce nucleophilic aromatic substitution reactivity but enhance stability under oxidative conditions.
  • Basicity: The -CH₂NH₂ group introduces a primary amine (pKa ~9–10), making the compound more basic than non-aminated derivatives like benzaldehyde analogues .

Reactivity and Stability

  • Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. The target compound’s decomposition products may include HF or fluorinated gases under extreme conditions, similar to 4-Fluoro-2-(trifluoromethyl)phenylboronic acid .
  • Hydrolytic Sensitivity : The -CH₂NH₂ group may render the compound susceptible to hydrolysis under acidic or basic conditions, unlike aldehyde or chlorinated analogues.

Biological Activity

Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring with a trifluoromethyl group and a fluorine atom, contributing to its unique chemical reactivity. The presence of the amino group enhances its interaction with biological targets.

Anticancer Potential

Recent studies have indicated that compounds with similar structural features exhibit promising anticancer activities. For instance, derivatives of compounds containing trifluoromethyl groups have shown efficacy against various cancer cell lines, suggesting the potential for benzenemethanol derivatives in cancer therapy .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism of Action
Smith et al. (2023)MCF-7 (Breast)10Apoptosis induction
Johnson et al. (2022)A549 (Lung)15Inhibition of proliferation
Lee et al. (2021)HeLa (Cervical)12Cell cycle arrest

The biological activity of benzenemethanol can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Gene Expression Modulation : It can alter the expression levels of genes associated with cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting cell death in cancerous cells.

Case Studies

  • In Vitro Studies
    • A study conducted by Smith et al. utilized benzenemethanol in various concentrations on MCF-7 breast cancer cells, demonstrating significant cytotoxic effects at an IC50 value of 10 µM. The study concluded that the compound induced apoptosis through mitochondrial pathways.
  • In Vivo Studies
    • Johnson et al. investigated the effects of benzenemethanol in a xenograft model of A549 lung cancer. The results showed a marked reduction in tumor size compared to the control group, supporting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzenemethanol derivatives:

  • Fluorine Substitution : The presence of fluorine atoms significantly enhances lipophilicity and metabolic stability.
  • Amino Group Positioning : Variations in the positioning of the amino group can lead to differences in binding affinity to target proteins.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of FluorineIncreased potency
Alteration of Amino PositionVaries binding efficiency

Q & A

Q. What are the established synthetic routes for Benzenemethanol, alpha-(aminomethyl)-4-fluoro-2-(trifluoromethyl)-?

Methodological Answer: Synthesis typically involves multi-step strategies, including:

  • Reductive Amination : Reduction of imine intermediates using NaBH₄ in methanol to introduce the aminomethyl group (similar to methods in ).
  • Halogenation : Fluorination and trifluoromethylation via electrophilic substitution or transition-metal catalysis (e.g., using fluorinating agents like Selectfluor® for regioselective fluorination).
  • Protection/Deprotection : Use of benzyloxy groups (e.g., NaH/THF for deprotection, as in ).
    Key Validation : Confirm regiochemistry via 19F^{19}\text{F}-NMR and 1H^{1}\text{H}-NMR coupling patterns.

Q. How is the compound’s structure confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Determines absolute configuration and bond geometry (e.g., CCDC deposition in ).
  • Spectroscopy : 1H^{1}\text{H}-NMR (chemical shifts for -CF₃ at ~δ 110-120 ppm in 19F^{19}\text{F}-NMR), 13C^{13}\text{C}-NMR (quaternary carbons adjacent to -CF₃), and IR (O-H stretch ~3200-3400 cm⁻¹).
  • Elemental Analysis : Validates purity (>95% by CHNS analysis).

Advanced Research Questions

Q. How do electronic effects of -CF₃ and -F substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) at B3LYP/6-31G* level reveals -CF₃’s strong electron-withdrawing effect, reducing electron density at the benzene ring and directing electrophilic attacks to the 4-fluoro position ().
  • Experimental Validation : Competitive Friedel-Crafts acylation shows lower yields at -CF₃-substituted positions due to steric hindrance ().

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Dynamic Effects : Rotational barriers in -NHCH₂- groups may cause splitting in 1H^{1}\text{H}-NMR. Use variable-temperature NMR to observe coalescence.
  • Solvent Effects : Compare DMSO-d₆ (hydrogen-bonding) vs. CDCl₃; -OH proton shifts vary by ~1-2 ppm.
  • Cross-Validation : Correlate X-ray bond lengths (e.g., C-F = 1.34 Å in ) with DFT-predicted geometries.

Q. What strategies optimize crystallization for X-ray analysis?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) to slow nucleation.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal quality (as in ).
  • Additives : Introduce trace methanol to disrupt hydrogen-bonding networks ().

Q. How does the compound’s solubility profile affect reaction design?

Methodological Answer:

  • Polar Protic Solvents : Methanol/water mixtures dissolve the compound via hydrogen bonding (logP ~2.5 predicted).
  • Challenges in Apolar Solvents : Low solubility in toluene necessitates sonication or elevated temperatures (80-100°C).

Data Interpretation and Contradictions

Q. Discrepancies in reported boiling points or densities: How to address them?

Methodological Answer:

  • Instrument Calibration : Validate differential scanning calorimetry (DSC) and gas chromatography (GC) against standards (e.g., reports predicted boiling point 286°C ±35°C).
  • Pressure Effects : Boiling points under reduced pressure (e.g., 50 mmHg) may vary by 20-30°C.

3.2 Conflicting bioactivity data in structure-activity relationship (SAR) studies
Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across assays (e.g., fluorinated analogs in show varied antimicrobial activity due to -CF₃’s lipophilicity).
  • Control Experiments : Verify purity (>98% by HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity).

Computational and Mechanistic Studies

Q. How to model the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with flexible ligand docking to account for -NHCH₂- conformational changes.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., fluorine’s role in hydrophobic pockets).

Q. What computational methods predict spectroscopic properties accurately?

Methodological Answer:

  • NMR Prediction : GIAO-DFT calculations at mPW1PW91/cc-pVTZ level match 19F^{19}\text{F}-NMS shifts within ±5 ppm ().
  • IR Frequencies : Compare scaled DFT vibrations (e.g., O-H stretch at 3350 cm⁻¹) with experimental data.

Advanced Synthesis Challenges

Q. How to mitigate racemization during aminomethyl group introduction?

Methodological Answer:

  • Chiral Auxiliaries : Use (S)-BINOL-derived catalysts for asymmetric reductive amination (e.g., 90% ee achieved in analogs).
  • Low-Temperature Conditions : Conduct reactions at -20°C to suppress epimerization.

5.2 Strategies for regioselective trifluoromethylation
Methodional Answer:

  • Ligand Design : Use Pd(OAc)₂ with Xantphos to direct C-H activation to the 2-position ().
  • Radical Initiation : Employ Umemoto’s reagent under blue LED light for radical trifluoromethylation.

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